molecular formula C12H9ClF3NS B030316 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole CAS No. 317318-97-1

5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole

Cat. No. B030316
M. Wt: 291.72 g/mol
InChI Key: JQVJAQPUFIIRJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar thiazole derivatives often involves complex reactions, including tautomerism and stereoisomerism. For example, a study by Pyrih et al. (2023) explored the synthesis of 5-[(dimethylamino)methylidene]-4-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-2(5H)-one, highlighting the structural changes associated with proton tautomerism of the amidine system in thiazole compounds (Pyrih et al., 2023).

Molecular Structure Analysis

  • The molecular structure of thiazole derivatives is characterized by planarity and specific conformational arrangements, as shown in studies like those conducted by Kariuki et al. (2021), where the structure of thiazole compounds was determined through single-crystal diffraction (Kariuki et al., 2021).

Chemical Reactions and Properties

  • Thiazole compounds can undergo various chemical reactions, including labilization of specific groups. SouthMichael (1991) described the labilization of the trifluoromethyl group in a thiazolyl compound under mild conditions, emphasizing the reactive nature of these compounds (SouthMichael, 1991).

Physical Properties Analysis

  • Thiazole derivatives, such as the one , often exhibit specific physical properties like crystalline structures and specific conformational arrangements, as detailed in the studies by Coyanis et al. (2003), which explored the spectroscopical properties and crystalline structure of thiazoline and thiazole derivatives (Coyanis et al., 2003).

Scientific Research Applications

2. Agrochemicals

  • Application : CCT can be used as an ingredient in insecticides and herbicides.

3. Analytical Chemistry

  • Application : CCT can be used as a reagent for analytical assays.

4. Anticancer Activity

  • Application : A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity .
  • Results : Among the tested compounds, highest activity (48%) was achieved with the 4-chloro-2-methylphenyl amido substituted thiazole containing the 2-chlorophenyl .

5. Synthesis of Trifluoromethylpyridines

  • Application : CCT can be used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

6. Synthesis of Fluorinated Pharmacons

  • Application : CCT can be used in the synthesis of fluorinated pharmacons .

7. Production of Crop-Protection Products

  • Application : CCT can be used in the production of several crop-protection products .

8. Synthesis of Fluorinated Organic Chemicals

  • Application : CCT can be used in the synthesis of fluorinated organic chemicals .

Safety And Hazards

The safety information available indicates that this compound is an irritant . Further safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The demand for this compound and its derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of this compound will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

5-(chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3NS/c1-7-10(6-13)18-11(17-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVJAQPUFIIRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382399
Record name 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole

CAS RN

317318-97-1
Record name 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of [4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methanol (1.03 g, 3.75 mmol) and triethyl amine (1.05 mL, 7.5 mmol) in methylene chloride (15 mL) is cooled to 0° C., then MeSO2Cl is added dropwise. After 2 hrs, TLC indicated that the reaction is not complete, 10 mol % more of triethyl amine and MeSO2Cl are added. After additional 2 hrs, the reaction mixture is diluted with methylene chloride and washed with sodium bicarbonate, water and brine, dried over sodium sulfate. Concentration yields the crude title compound, which is used for the next step without further purification.
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1.03 g
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1.05 mL
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15 mL
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Synthesis routes and methods II

Procedure details

3.0 g of [4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-yl]-methanol were dissolved in 50 ml dichloromethane, 3.0 ml of triethylamine were added followed by the addition of 1.36 ml of methanesulfonylchloride. The reaction mixture was stirred at room temperature for two hours. 100 ml dichloromethane were added and the mixture washed with saturated sodium hydrogen carbonate solution, water and brine. The organic layer was dried over MgSO4. The solvent was removed in vacuo to obtain 3.3 g of crude 5-Chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole as a brown oil.
Quantity
3 g
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50 mL
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3 mL
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1.36 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole

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